molecular formula C19H17N6NaO3S B12689139 Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate CAS No. 83968-65-4

Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate

Cat. No.: B12689139
CAS No.: 83968-65-4
M. Wt: 432.4 g/mol
InChI Key: IVSTZUOVIPZRCU-UHFFFAOYSA-M
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Description

Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to amines using reducing agents like sodium dithionite.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in textile dyeing, printing inks, and as a colorant in plastics and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial in its role as a pH indicator and in biological staining. The molecular targets include various enzymes and cellular structures that interact with the azo groups, leading to changes in color or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid proteins.

    Sudan III: Employed in lipid staining.

Uniqueness

Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate is unique due to its specific structure, which provides distinct color properties and stability. Its ability to form stable complexes with various substances makes it particularly valuable in industrial applications.

Properties

CAS No.

83968-65-4

Molecular Formula

C19H17N6NaO3S

Molecular Weight

432.4 g/mol

IUPAC Name

sodium;4-[(2,4-diamino-5-methyl-3-phenyldiazenylphenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C19H18N6O3S.Na/c1-12-11-16(24-22-14-7-9-15(10-8-14)29(26,27)28)18(21)19(17(12)20)25-23-13-5-3-2-4-6-13;/h2-11H,20-21H2,1H3,(H,26,27,28);/q;+1/p-1

InChI Key

IVSTZUOVIPZRCU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1N)N=NC2=CC=CC=C2)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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